molecular formula C9H10N4O B13337853 5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13337853
M. Wt: 190.20 g/mol
InChI Key: PDQHMJGMJMZSLV-UHFFFAOYSA-N
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Description

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or alkyl group.

Scientific Research Applications

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-3-phenylpyrazole: This compound shares the pyrazole ring but has a phenyl group instead of the pyridine ring.

    3-(5-amino-1-methyl-1H-pyrazol-3-yl)-2-methylphenol: This compound also features the pyrazole ring but has a phenol group.

Uniqueness

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is unique due to the combination of the pyrazole and pyridine rings, which can confer distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-(5-amino-1-methylpyrazol-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C9H10N4O/c1-13-8(10)4-7(12-13)6-2-3-9(14)11-5-6/h2-5H,10H2,1H3,(H,11,14)

InChI Key

PDQHMJGMJMZSLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CNC(=O)C=C2)N

Origin of Product

United States

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